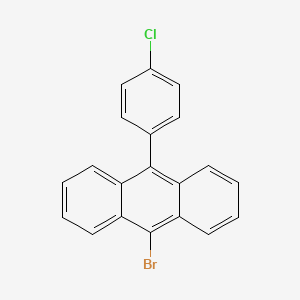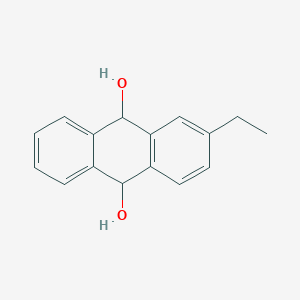
2-Ethyl-9,10-dihydroanthracene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-9,10-dihydroanthracene-9,10-diol is an organic compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.297 g/mol It is a derivative of anthracene, featuring hydroxyl groups at the 9 and 10 positions, and an ethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-9,10-dihydroanthracene-9,10-diol can be synthesized through the hydrogenation of 2-ethyl-9,10-anthraquinone. The reaction typically involves the use of a palladium catalyst on a silica support (Pd/SiO₂) under hydrogen gas . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrogenation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-ethyl-9,10-anthraquinone.
Reduction: It can be reduced to form 2-ethylanthrahydroquinone.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in solvents like xylene.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Ethyl-9,10-anthraquinone
Reduction: 2-Ethylanthrahydroquinone
Substitution: Various substituted anthracene derivatives
Scientific Research Applications
2-Ethyl-9,10-dihydroanthracene-9,10-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-9,10-dihydroanthracene-9,10-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups at the 9 and 10 positions play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyanthracene: A similar compound with hydroxyl groups at the 9 and 10 positions but without the ethyl group at the 2 position.
2-Ethylanthraquinone: An oxidized form of 2-ethyl-9,10-dihydroanthracene-9,10-diol.
2-Ethylanthrahydroquinone: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2026-28-0 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-ethyl-9,10-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15-18H,2H2,1H3 |
InChI Key |
BCOIBXZDUNKNNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


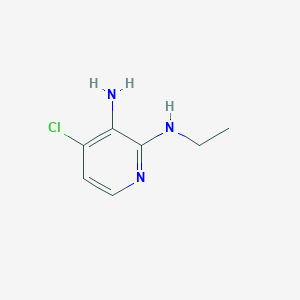
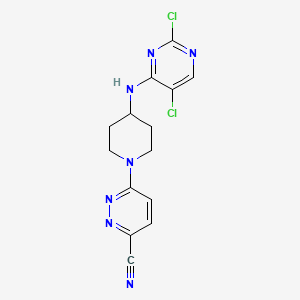
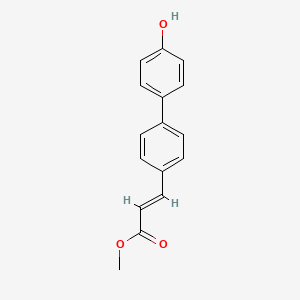

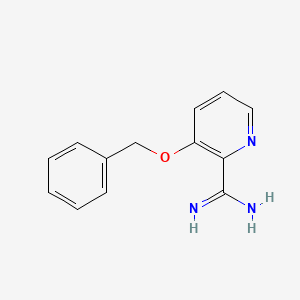
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)
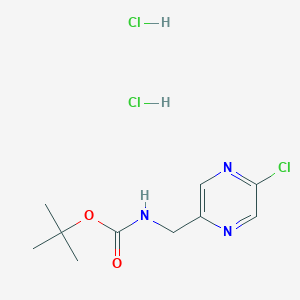
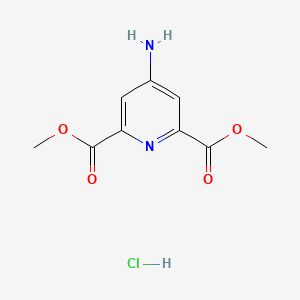
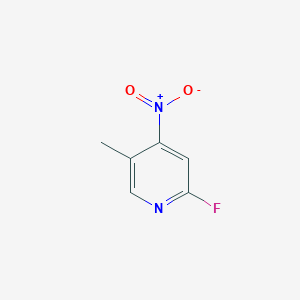
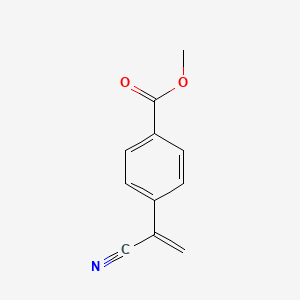
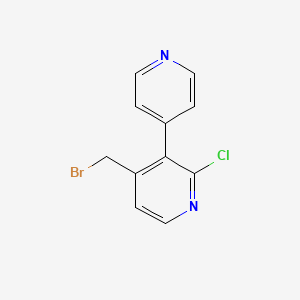
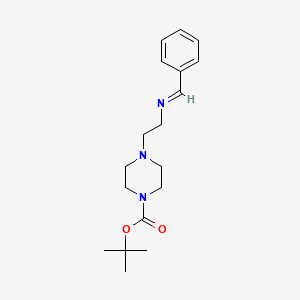
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
